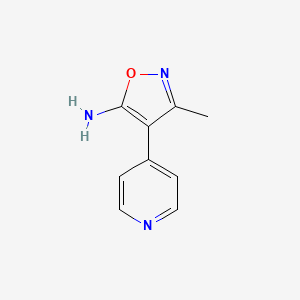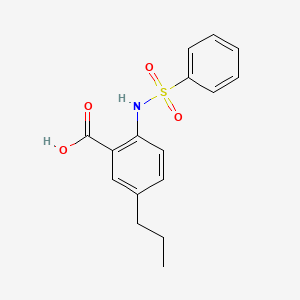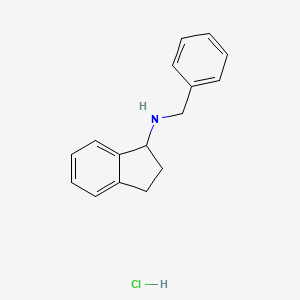![molecular formula C12H21F2NO3 B15317628 Tert-butyl n-[(4,4-difluoro-1-hydroxycyclohexyl)methyl]carbamate](/img/structure/B15317628.png)
Tert-butyl n-[(4,4-difluoro-1-hydroxycyclohexyl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl n-[(4,4-difluoro-1-hydroxycyclohexyl)methyl]carbamate: is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a tert-butyl group, a difluorinated cyclohexyl moiety, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl n-[(4,4-difluoro-1-hydroxycyclohexyl)methyl]carbamate typically involves the following steps:
Formation of the Cyclohexyl Intermediate: The starting material, 4,4-difluorocyclohexanone, undergoes a reduction reaction to form 4,4-difluoro-1-hydroxycyclohexane.
Carbamate Formation: The intermediate is then reacted with tert-butyl isocyanate under controlled conditions to form the desired carbamate compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The difluorinated cyclohexyl moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of difluorocyclohexanone derivatives.
Reduction: Formation of tert-butyl n-[(4,4-difluorocyclohexyl)methyl]amine.
Substitution: Formation of substituted cyclohexyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl n-[(4,4-difluoro-1-hydroxycyclohexyl)methyl]carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of the difluorinated cyclohexyl group can improve the bioavailability and metabolic stability of drug candidates.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of tert-butyl n-[(4,4-difluoro-1-hydroxycyclohexyl)methyl]carbamate involves its interaction with specific molecular targets. The difluorinated cyclohexyl group can enhance binding affinity to target proteins or enzymes, leading to modulation of their activity. The carbamate group can also participate in covalent bonding with active site residues, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl n-[(4-hydroxycyclohexyl)methyl]carbamate
- Tert-butyl n-[(4,4-difluorocyclohexyl)methyl]carbamate
- Tert-butyl n-[(4-hydroxy-1-methylcyclohexyl)methyl]carbamate
Uniqueness
Tert-butyl n-[(4,4-difluoro-1-hydroxycyclohexyl)methyl]carbamate stands out due to the presence of both the difluorinated cyclohexyl group and the hydroxyl group. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H21F2NO3 |
|---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
tert-butyl N-[(4,4-difluoro-1-hydroxycyclohexyl)methyl]carbamate |
InChI |
InChI=1S/C12H21F2NO3/c1-10(2,3)18-9(16)15-8-11(17)4-6-12(13,14)7-5-11/h17H,4-8H2,1-3H3,(H,15,16) |
InChI Key |
RSMRKPMEKFLSJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCC(CC1)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(2,2,2-trifluoroethyl)cyclobutyl]methanol,Mixtureofdiastereomers](/img/structure/B15317548.png)
![5-[3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-2-(morpholine-4-carbonyl)aniline](/img/structure/B15317549.png)
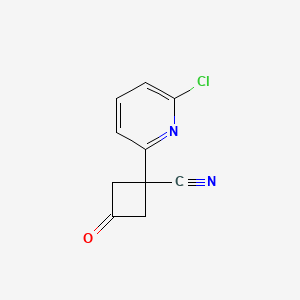
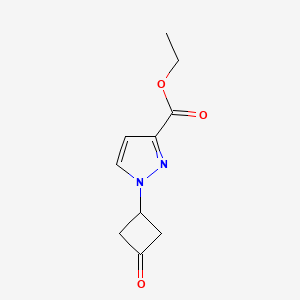
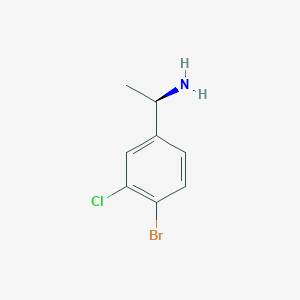
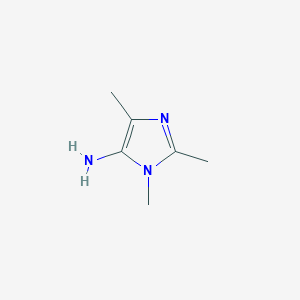

![Benzene, 1-bromo-2-[1-(bromomethyl)ethenyl]-](/img/structure/B15317612.png)
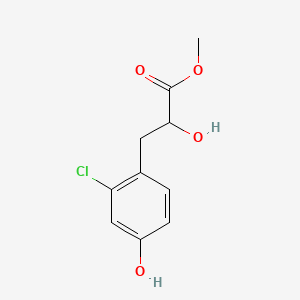
amine hydrochloride](/img/structure/B15317619.png)
![4-Allyl-6-amino-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B15317623.png)
